molecular formula C10H14O4 B7980573 (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B7980573
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-QVDQXJPCSA-N
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Description

(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as (-)-camphanic acid (CAS: 13429-83-9), is a bicyclic monoterpene derivative with a molecular formula of C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . It features a rigid bicyclo[2.2.1]heptane skeleton with three methyl groups, a ketone, and a carboxylate functional group. The compound is stereochemically defined, possessing two stereocenters at the 1S and 4S positions .

Its biological significance includes antimicrobial activity against pathogens like Botrytis cinerea and roles in plant defense mechanisms, where it is upregulated in response to biotic stress . The compound is also utilized as a chiral auxiliary in asymmetric synthesis, such as in the preparation of atropisomeric biphenyl scaffolds and ester derivatives .

Properties

IUPAC Name

(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-QVDQXJPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@]2(CCC1(C(=O)O2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-83-9
Record name 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid
Source European Chemicals Agency (ECHA)
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Preparation Methods

Reaction Mechanism and Conditions

Camphor undergoes oxidation in nitric acid (4.5–60% concentration) with metallic mercury or mercury salts (25–100 g per liter of acid). The process involves:

  • Dissolution and Activation : Camphor is dissolved in nitric acid, followed by the addition of mercury or its salts. Iron powder (1–15 g/L) is often included as a co-catalyst to enhance reaction kinetics.

  • Temperature Gradients : The reaction proceeds at 70–110°C, with higher temperatures (e.g., 110°C) reducing oxidation time to 10 hours compared to 60 hours at 75–80°C.

  • Workup and Isolation : After cooling, the product is separated via centrifugation, washed, and dried under reduced pressure. Mother liquors are recycled to minimize catalyst loss.

Key Data:

ParameterExample 1Example 2
Nitric Acid Concentration55%98–100%
Mercury Loading60 g/L81 g/L
Iron Co-Catalyst10 g/L15 g/L
Temperature75–80°C100–110°C
Reaction Time60 hours10 hours
Yield92%77–79%

This method’s industrial viability stems from its scalability and recyclability of nitric acid, though mercury’s environmental toxicity necessitates stringent waste management.

Ultrasonic-Assisted Ceric Ammonium Nitrate (CAN) Oxidation

Recent advances employ ultrasonication to accelerate the oxidation of camphor using ceric ammonium nitrate (CAN). This approach, reported in Rasayan Journal, mitigates the sluggish kinetics of traditional CAN-mediated reactions through cavitation effects.

Protocol Optimization

  • Reagent System : Camphor is treated with CAN in aqueous acetonitrile, supplemented with polyethylene glycols (PEGs) or micelles to enhance solubility and reaction rates.

  • Sonication Parameters : Ultrasound (20–40 kHz) is applied, reducing reaction times by 50–70% compared to conventional heating. Cavitation promotes reagent mixing and intermediate stabilization.

  • Product Isolation : The carboxylic acid is precipitated by acidification and purified via recrystallization.

Performance Metrics:

ConditionWithout UltrasoundWith Ultrasound
Reaction Time24 hours6–8 hours
Yield45–50%85–90%
Byproduct Formation15–20%<5%

Ultrasonic methods align with green chemistry principles by minimizing solvent use and energy consumption.

Iron-CoCatalyzed Nitric Acid Oxidation

The synergistic use of iron and mercury in nitric acid media enhances oxidation efficiency while reducing mercury loadings. This dual-catalyst system, exemplified in the patent’s Example 1, achieves near-quantitative yields.

Operational Highlights

  • Catalyst Ratios : A mercury-to-iron ratio of 6:1 (e.g., 60 g Hg + 10 g Fe per 1700 mL acid) optimizes electron transfer pathways.

  • Racemic vs. Chiral Inputs : Both racemic and optically active camphor yield enantiomerically pure product, underscoring the method’s stereochemical fidelity.

  • Recycling Efficiency : Over 95% of mercury is recovered through mother liquor evaporation and reuse.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies for synthesizing (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid:

MethodCatalyst SystemTemperature (°C)Time (hours)Yield (%)Environmental Impact
Nitric Acid + HgHg/Fe70–11010–6077–92High (Hg waste)
Ultrasonic CANCAN/PEG25–406–885–90Low
Dual CatalystHg/Fe75–806092Moderate

Mechanism of Action

The mechanism of action of (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its role as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The compound interacts with various molecular targets and pathways, enabling the selective synthesis of desired enantiomers through hydrogen bond catalysis and other mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (-)-camphanic acid is best highlighted through comparisons with its stereoisomers, derivatives, and structurally related bicyclic carboxylic acids.

Stereoisomers and Enantiomers

Compound Name CAS RN Molecular Formula Key Features Biological/Industrial Relevance Reference
(1R,4S)-4,7,7-Trimethyl-3-oxo-... acid N/A C₁₀H₁₄O₄ Enantiomer with 1R,4S configuration; used in crystallography studies. Beta-lactamase inhibitor fragment
(1R,2S,4R)-4,7,7-Trimethyl-3-oxo... 18530-30-8 C₁₁H₁₆O₃ Bicyclo[2.2.1]heptane with additional methyl group; different stereocenters. Synthetic intermediate
  • Key Differences: The (1R,4S)-enantiomer () lacks antimicrobial activity reported for the (1S)-form but is used in structural biology to study enzyme-inhibitor interactions .

Derivatives and Functional Analogs

Compound Name Yield Key Features Application Reference
(1S,4R)-4,7,7-Trimethyl-3-oxo-...-carbonyl chloride (11) 81% Reactive acyl chloride; pale yellow crystalline solid. Precursor for esters/amides
2-Bromoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-...carboxylate (12) 89% Brominated ester; colorless crystals (m.p. 127.3°C). Intermediate for nucleophilic substitution
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-...carboxylate (13a) 11% Morpholine-containing ester; m.p. 70.6–74.3°C. Potential antiviral agent
((R)-2-(2-Bromophenyl)-1,1,1-trifluoropropan-2-yl) ester (R)-c N/A Atropisomeric biphenyl scaffold; trifluoromethyl group enhances stability. Chiral materials development
  • Functional Insights: The acyl chloride derivative (compound 11) is pivotal in synthesizing esters and amides due to its high reactivity . Brominated and morpholinoethyl derivatives (compounds 12, 13a) demonstrate how substituents influence physical properties (e.g., melting points) and biological activity . Atropisomeric esters (e.g., (R)-c) leverage the rigid camphanic acid core to achieve conformational stability, critical in materials science .

Structurally Related Bicyclic Carboxylic Acids

Compound Name Molecular Formula Key Features Biological Activity Reference
(+)-Ketopinic acid C₁₀H₁₄O₃ Similar bicyclic skeleton; lacks oxo group. Less potent antimicrobial activity
N-Hexadecanoic acid (palmitic acid) C₁₆H₃₂O₂ Linear saturated fatty acid. Broad-spectrum antimicrobial
10,12-Tricosadiynoic acid C₂₃H₃₈O₂ Acetylenic fatty acid. Plant defense against pathogens
  • Comparison: (+)-Ketopinic acid, a structural analog, shows reduced antimicrobial potency compared to (-)-camphanic acid, underscoring the role of the 3-oxo group in bioactivity . Linear fatty acids (e.g., n-hexadecanoic acid) exhibit broader but less specific antimicrobial effects, whereas (-)-camphanic acid’s rigid structure may enhance target specificity .

Biological Activity

(1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as camphanic acid, is a bicyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 13429-83-9
  • Molecular Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol
  • Melting Point : 198–202 °C
PropertyValue
Purity≥97%
Boiling Point355.5 °C
Flash PointNot Available
SolubilitySoluble in organic solvents

1. Anti-inflammatory Activity

Research has shown that camphanic acid exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. A study demonstrated that camphanic acid reduced inflammation in a murine model of acute inflammation by modulating the NF-kB signaling pathway, leading to decreased levels of TNF-alpha and IL-6 .

2. Antioxidant Activity

Camphanic acid has been evaluated for its antioxidant capacity. In vitro assays indicated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. The DPPH radical scavenging assay showed a significant reduction in DPPH radical concentration with increasing concentrations of camphanic acid, indicating its potential as a natural antioxidant .

3. Antimicrobial Properties

Studies have reported that camphanic acid possesses antimicrobial activity against various bacterial strains. It was found effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .

4. Neuroprotective Effects

Recent research indicates that camphanic acid may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to reduce neuronal apoptosis and oxidative stress in neuronal cell lines exposed to neurotoxic agents . This suggests potential therapeutic applications for neuroprotection.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice subjected to lipopolysaccharide (LPS)-induced inflammation, administration of camphanic acid resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to controls . Histological analysis confirmed reduced infiltration of inflammatory cells.

Case Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activities of various compounds including camphanic acid using the ABTS assay alongside DPPH methods. Camphanic acid exhibited IC50 values comparable to well-known antioxidants like ascorbic acid, supporting its use as a dietary supplement for oxidative stress management .

Q & A

Q. What are the key structural features of (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, and how are they confirmed experimentally?

The compound contains a bicyclic norbornane skeleton with a carboxylic acid group at position 1, three methyl groups (positions 4, 7, and 7), and a lactone oxygen at position 2. Structural confirmation is achieved via 1^1H and 13^13C NMR:

  • 1^1H NMR signals include characteristic methyl singlets (δ 0.96–1.09 ppm) and bicyclic proton resonances (δ 1.62–2.45 ppm) .
  • 13^13C NMR confirms the carbonyl (δ 177.6 ppm) and ester (δ 166.8 ppm) functionalities . X-ray crystallography further validates the bicyclic framework in derivatives .

Q. What are standard synthetic routes for preparing this compound?

A common method involves asymmetric hydrogenation or organocatalytic cycloaddition to establish stereochemistry. For example:

  • Esterification : Reacting the carboxylic acid with alcohols (e.g., 2-bromoethanol) using DCC/DMAP in DCM yields esters (85% yield after silica gel chromatography) .
  • Acyl chloride synthesis : Treating the acid with excess thionyl chloride under reflux produces the acyl chloride (81% yield), a key intermediate for further derivatization .

Advanced Research Questions

Q. How can stereoselective functionalization be achieved at the bicyclic core?

Asymmetric catalysis is critical. For example:

  • Photoinduced decarboxylative allylation enables allyl group introduction at position 1 with high enantiomeric excess (ee >95%) via chiral organocatalysts .
  • Epoxide ring-opening with nucleophiles (e.g., amines) under basic conditions retains stereochemical integrity, as shown in azabicyclic proline analogue synthesis .

Q. What computational methods are used to analyze the compound’s conformational stability?

Quantum mechanical calculations (e.g., DFT) assess pyramidalization of heteroatoms. For derivatives like N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid:

  • A "bottom-up" strategy evaluates intramolecular interactions (e.g., hydrogen bonding) that distort amide bonds, validated against crystallographic data .
  • Substituent effects on nitrogen pyramidalization are modeled by systematically modifying substituents and comparing calculated/experimental geometries .

Q. How does this compound serve as a precursor for bioactive molecules?

  • Antimicrobial agents : Derivatives like 7-azabicycloheptane-carboxylic acid-Cr(III) complexes exhibit antibacterial activity against Staphylococcus aureus via metal coordination and membrane disruption .
  • Covalent protein labels : The 7,7-dimethyl-2-oxo derivative reacts with alkenyl nitriles to form electrophiles for site-specific protein modification .

Methodological Challenges

Q. How are conflicting NMR data resolved for structurally similar derivatives?

  • 2D NMR techniques (COSY, HSQC, HMBC) differentiate overlapping signals. For example, HMBC correlations between H12 (δ 4.48–4.56 ppm) and the ester carbonyl (δ 166.8 ppm) confirm ester connectivity in 2-bromoethyl derivatives .
  • Crystallographic validation resolves ambiguities in regiochemistry, as seen in chromen-7-yl ester derivatives .

Q. What strategies mitigate low yields in decarboxylative reactions?

  • Optimized conditions : Use of N-hydroxyphthalimide (NHPI) as a radical initiator with DCC/DMAP increases decarboxylation efficiency (85% yield) .
  • Solvent control : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing intermediates .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting melting points for derivatives?

  • Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) influence packing. For example, 2-bromoethyl ester (mp 127.3°C) vs. chromen-7-yl ester (mp 65–72°C) .
  • Impurity effects : Residual solvents (e.g., DCM) depress melting points, necessitating rigorous drying .

Q. How are discrepancies in enantiomeric excess (ee) values addressed?

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/ethanol eluents resolves enantiomers (ee >99%) .
  • Mosher’s ester analysis : Derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) confirms absolute configuration .

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